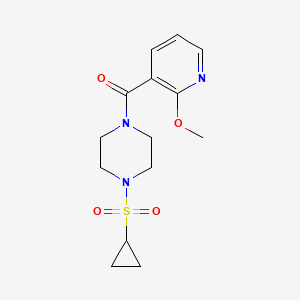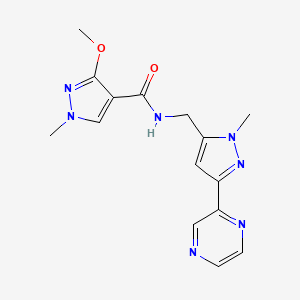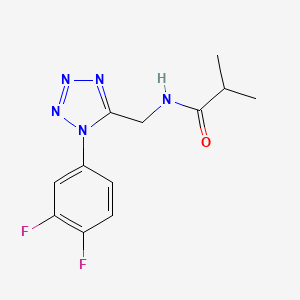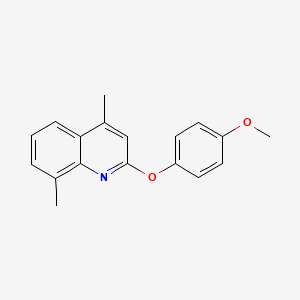![molecular formula C13H18N4O3 B2380924 5-((1-metoxopropan-2-il)amino)-1,3-dimetilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 946203-41-4](/img/structure/B2380924.png)
5-((1-metoxopropan-2-il)amino)-1,3-dimetilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.312. The purity is usually 95%.
BenchChem offers high-quality 5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de CDK2 para el tratamiento del cáncer
CDK2 (cinasa dependiente de ciclina 2) es un objetivo atractivo para la terapia del cáncer. Los investigadores han diseñado un nuevo conjunto de moléculas pequeñas que presentan los andamiajes privilegiados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina. Estos compuestos se sintetizaron como nuevos inhibidores de CDK2. Notablemente, la mayoría de estas moléculas demostraron actividades citotóxicas superiores contra líneas celulares cancerosas, incluidas MCF-7 y HCT-116, con valores de IC50 que oscilan entre 45 y 97 nM y 6 a 99 nM, respectivamente. Además, mostraron actividad moderada contra células HepG-2 (rango de IC50: 48–90 nM) en comparación con el fármaco de referencia sorafenib .
Inhibición de la lipooxigenasa (LOX)
Se sintetizaron y evaluaron ocho derivados de pirido[2,3-d]pirimidina como nuevos inhibidores de LOX. Estos compuestos exhiben actividad antioxidante y anticancerígena potencial. Su caracterización estructural y la evaluación in vitro revelaron resultados prometedores, lo que los convierte en candidatos interesantes para futuras investigaciones .
Actividad antiviral
Ciertos derivados de pirido[2,3-d]pirimidina han demostrado propiedades antivirales. Específicamente, los compuestos que contienen aminas heteroarílicas de cinco miembros mostraron una actividad antiviral relativamente mayor contra el virus de la enfermedad de Newcastle, comparable al conocido fármaco antiviral Ribavirina. Las modificaciones adicionales de estas aminas podrían conducir a moléculas prometedoras para la terapéutica antiviral .
Síntesis multicomponente
Se informó un protocolo multicomponente simple y eficiente para la síntesis de un compuesto previamente desconocido : Se informó un protocolo multicomponente simple y eficiente para la síntesis de un compuesto previamente desconocido: 5-(1-(4-hidroxi-6-metil-2-oxo-2H-piran-3-il)-2-oxo-2-feniletil)-1,3-dimetilpirimidina-2,4,6(1H,3H,5H)-triona. La interacción de hidrato de fenilglioxal, ácido 1,3-dimetilbarbitúrico y 4-hidroxi-6-metil-2H-piran-2-ona condujo a la formación de este compuesto. Las investigaciones adicionales pueden revelar aplicaciones adicionales para esta molécula sintetizada .
Reacciones de ciclación
Cuando se calientan a reflujo con MeONa en BuOH, las 5-acetil-4-aminopirimidinas, aciladas con anhídridos carboxílicos o cloruros de ácido, se transforman en derivados de pirido[2,3-d]pirimidin-5-ona. El grupo metil acetilo y la parte de carbonilo de la amida juegan un papel crucial en este proceso de ciclación. Estos derivados pueden tener implicaciones en diversas reacciones químicas y vías sintéticas .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitCDK2 (Cyclin-Dependent Kinase 2) , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
It’s likely that it interacts with its target, possibly cdk2, leading to inhibition of the kinase’s activity . This inhibition could result in the disruption of cell cycle progression, thereby exerting an anti-proliferative effect .
Biochemical Pathways
The compound’s interaction with its target could affect several biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The compound’s action could lead to significant molecular and cellular effects. For instance, if it inhibits CDK2, it could cause cell cycle arrest and potentially induce apoptosis . This could result in the reduction of cell proliferation, particularly in cancer cells .
Propiedades
IUPAC Name |
5-(1-methoxypropan-2-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-8(7-20-4)15-9-5-6-14-11-10(9)12(18)17(3)13(19)16(11)2/h5-6,8H,7H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSNXKIOMMCTRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)


![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)


![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2380862.png)

